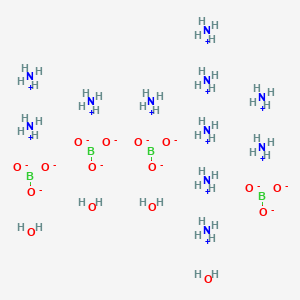
Undecaazanium;tetraborate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecaazanium tetraborate tetrahydrate is a chemical compound that consists of undecaazanium cations and tetraborate anions, with four water molecules of hydration. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecaazanium tetraborate tetrahydrate typically involves the reaction of undecaazanium salts with boric acid or borate salts in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecaazanium salt+Boric acid→Undecaazanium tetraborate tetrahydrate
Industrial Production Methods
Industrial production of undecaazanium tetraborate tetrahydrate involves large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Undecaazanium tetraborate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate species.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The tetraborate anion can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state borates.
Reduction: Lower oxidation state borates.
Substitution: Various substituted borate compounds.
Applications De Recherche Scientifique
Undecaazanium tetraborate tetrahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antibacterial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of undecaazanium tetraborate tetrahydrate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various biochemical pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tetraborate tetrahydrate
- Sodium tetraborate decahydrate
- Ammonium tetraborate tetrahydrate
Uniqueness
Undecaazanium tetraborate tetrahydrate is unique due to its specific cationic composition, which imparts distinct chemical and physical properties. Compared to other tetraborate compounds, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
B4H52N11O16- |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
undecaazanium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11 |
Clé InChI |
UEMHYQWJRUWFRN-UHFFFAOYSA-Y |
SMILES canonique |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


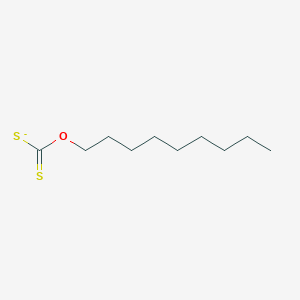
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
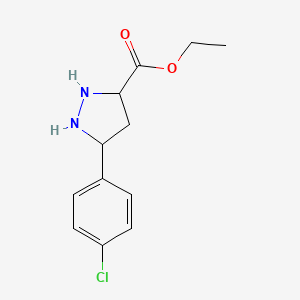
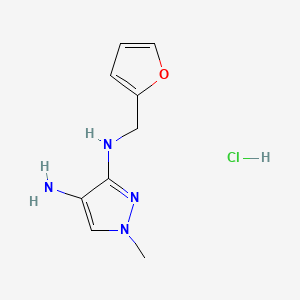
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
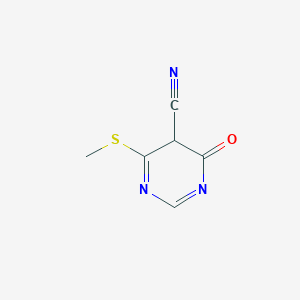
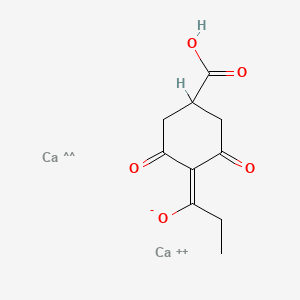
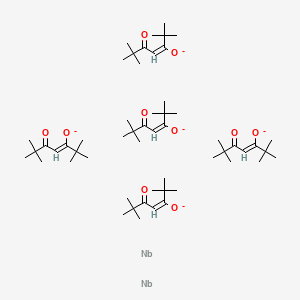
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
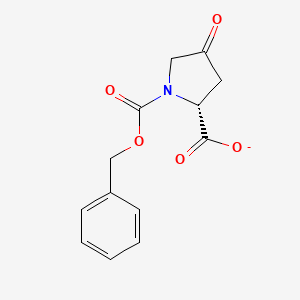
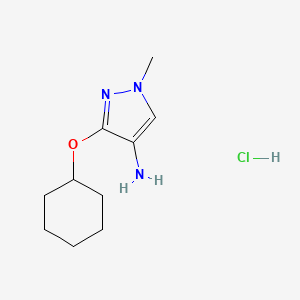
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
